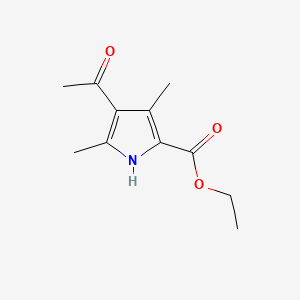

ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

描述

属性

IUPAC Name |

ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-5-15-11(14)10-6(2)9(8(4)13)7(3)12-10/h12H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRDOFWBPAZOCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178566 | |

| Record name | Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2386-26-7 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2386-26-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL-4-ACETYL-3,5-DIMETHYLPYRROLE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVH7P0EOA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Base-Catalyzed Cyclization of Ethyl Cyanoacetate and Acetylacetone

The most common synthetic route to ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves a base-catalyzed condensation reaction between ethyl cyanoacetate and acetylacetone, followed by cyclization and esterification steps.

- Reactants: Ethyl cyanoacetate and acetylacetone

- Catalyst/Base: Sodium ethoxide or potassium carbonate

- Solvent: Ethanol or methanol

- Temperature: Reflux conditions (~78–80°C)

- Reaction Time: Several hours (typically 4–6 hours)

- Mechanism: The base deprotonates ethyl cyanoacetate, which then undergoes nucleophilic attack on acetylacetone, followed by cyclization to form the pyrrole ring and esterification to yield the target compound.

This method is favored for its straightforwardness and relatively high yield (typically above 80%) when reaction parameters are optimized.

Industrial-Scale Synthesis and Process Optimization

For industrial production, the above synthetic route is adapted to continuous flow reactors to improve yield and purity. Automated systems and catalysts are employed to streamline the process, reduce reaction times, and minimize side products. Key parameters such as stoichiometric ratios, temperature control, and solvent choice are optimized for scale-up.

Alternative Synthetic Routes

While direct synthesis of this compound is most common via ethyl cyanoacetate and acetylacetone, related pyrrole derivatives such as ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate are synthesized by similar methods, involving condensation of ethyl cyanoacetate with acetylacetone under rhodium catalysis in toluene at room temperature for several hours. This route serves as a basis for modifications to introduce the acetyl group at the 4-position.

Additionally, synthetic methods for related pyrrole esters involve bromination of propionaldehyde followed by ring-closure reactions with ethyl acetoacetate and ammonia water under mild conditions, which offer advantages in terms of raw material availability and environmental impact. However, these methods typically yield 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl esters rather than the 4-acetyl derivative and involve longer synthetic routes or more complex operations.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium ethoxide or potassium carbonate | Base strength affects cyclization efficiency |

| Solvent | Ethanol or methanol | Protic solvents facilitate esterification |

| Temperature | Reflux (~78–80°C) | Ensures complete reaction and cyclization |

| Reaction Time | 4–6 hours | Monitored by TLC for completion |

| Stoichiometric Ratio | Ethyl cyanoacetate : Acetylacetone = 1 : 1.2 | Slight excess of acetylacetone improves yield |

| Purification | Recrystallization from ethanol | Removes impurities and side products |

| Yield | Typically >80% | Dependent on precise control of parameters |

Reaction progress is commonly monitored by thin-layer chromatography (TLC) using silica gel plates with hexane/ethyl acetate (7:3) as the mobile phase. Characterization of the product includes ^1H NMR, IR spectroscopy, mass spectrometry, and HPLC to confirm purity and structure.

Mechanistic Insights

The formation of this compound proceeds via:

- Step 1: Base-catalyzed condensation between ethyl cyanoacetate and acetylacetone forms an intermediate β-keto ester.

- Step 2: Intramolecular cyclization leads to the pyrrole ring formation.

- Step 3: Esterification completes the formation of the ethyl ester group at the 2-position.

- Step 4: The acetyl group at the 4-position originates from acetylacetone and remains intact through the reaction.

The electron-rich pyrrole ring and substituents influence the regioselectivity and stability of the product.

Summary of Preparation Methods

| Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Base-catalyzed condensation | Ethyl cyanoacetate + Acetylacetone | NaOEt or K2CO3, EtOH, reflux | High yield, straightforward | Requires precise temperature control |

| Rhodium-catalyzed synthesis | Ethyl cyanoacetate + Acetylacetone | Rhodium catalyst, toluene, rt | Mild conditions | Catalyst cost, less direct for acetyl derivative |

| Bromination & ring-closure | Propionaldehyde + Br2 + Ethyl acetoacetate + NH3 | Aprotic solvent, 0–50°C | Mild, scalable | Longer route, environmental concerns with reagents |

Research Findings on Preparation

- The base-catalyzed method yields the compound with high purity (>98%) when reaction parameters are optimized.

- Structural studies confirm the planar nature of the pyrrole ring and the presence of strong intramolecular hydrogen bonding between the pyrrole nitrogen and carbonyl oxygen, which is consistent with the synthetic route preserving these functional groups intact.

- Optimization studies indicate that controlling the molar ratio of reactants and reaction temperature minimizes side reactions and improves yield.

- Industrial adaptations of the synthesis emphasize continuous flow and catalyst recycling to enhance sustainability and cost-effectiveness.

化学反应分析

Types of Reactions

Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction with agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2-position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium

Reduction: Lithium aluminum hydride in dry ether

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride

Major Products Formed

Oxidation: 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Reduction: Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-methanol

Substitution: 2-bromo-4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

科学研究应用

Chemistry

Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate serves as an intermediate in synthesizing more complex heterocyclic compounds. Its unique structure allows for various reactions, including oxidation, reduction, and electrophilic substitution. For instance:

- Oxidation can yield carboxylic acids.

- Reduction can convert the ester group to an alcohol.

- Substitution can occur at the pyrrole ring's 2-position with halogens or nitrating agents .

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains and fungi. The mechanism appears to involve disrupting microbial cell membranes and inhibiting essential metabolic pathways .

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action and therapeutic potential .

Medicinal Chemistry

The compound is being explored as a lead for developing new pharmaceuticals. Its structural characteristics make it a candidate for modifications that could enhance its biological activity or reduce toxicity .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

Case Study 2: Synthesis of Derivatives

Another research effort focused on synthesizing derivatives of this compound to enhance its pharmacological profile. Various modifications were made to the pyrrole ring, resulting in compounds with improved solubility and bioactivity against cancer cell lines .

Summary of Applications

| Field | Application |

|---|---|

| Chemistry | Intermediate for synthesizing complex heterocycles |

| Biological Research | Antimicrobial and anticancer properties |

| Medicinal Chemistry | Lead compound for pharmaceutical development |

| Industrial Use | Production of dyes, pigments, and fine chemicals |

作用机制

The mechanism of action of ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The acetyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The pyrrole ring’s electron-rich nature allows for electrophilic interactions, which can modulate biological pathways.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at the 4-position of the pyrrole ring. Key comparisons include:

Physicochemical Properties

- Crystallinity : The target compound forms planar pyrrole rings with strong hydrogen bonding, while the iodo derivative exhibits altered packing due to steric bulk .

- Solubility : Thiazolyl and carbamoyl derivatives show reduced solubility in polar solvents compared to the acetylated parent compound .

生物活性

Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : C₁₁H₁₅NO₃

- CAS Number : 2386-26-7

- Molecular Weight : 209.25 g/mol

- Melting Point : 140-143 °C

This compound features a pyrrole ring substituted with acetyl, dimethyl, and ethyl ester groups, which contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The mode of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has shown promise in inhibiting cell proliferation in certain cancer cell lines .

Analgesic and Anti-inflammatory Effects

Some derivatives of pyrrole compounds have been noted for their analgesic and anti-inflammatory effects. This compound may exhibit similar properties, potentially acting as a morphine agonist and providing relief from pain without the side effects associated with traditional opioids .

The precise biochemical pathways influenced by this compound remain largely unexplored. However, it is suggested that the compound's structure allows for nucleophilic attacks on specific sites within biological molecules, leading to the formation of reactive intermediates that can interact with cellular components .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones compared to control substances.

- Cancer Cell Line Testing :

- Analgesic Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | Lacks acetyl group | Lower reactivity |

| 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | Free acid form | Different solubility |

| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Contains formyl group | Variations in reactivity |

This table highlights how structural variations impact the biological activity and reactivity of similar compounds.

常见问题

Q. What are the standard synthetic routes and critical reaction conditions for ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate?

The synthesis typically involves a base-catalyzed reaction between ethyl cyanoacetate and acetylacetone, followed by cyclization and esterification. Key parameters include:

- Base : Sodium ethoxide or potassium carbonate .

- Solvent : Ethanol or methanol under reflux conditions .

- Yield Optimization : Temperature control (70–80°C) and stoichiometric ratios (1:1.2 for ethyl cyanoacetate:acetylacetone) are critical to minimize side products .

Methodological Tip : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and purify via recrystallization from ethanol .

Q. How do structural features of this compound influence its reactivity in functional group transformations?

The pyrrole ring’s electron-rich nature and substituent positions dictate reactivity:

- Acetyl Group (C-4) : Prone to oxidation (e.g., KMnO₄ yields 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid) .

- Ester Group (C-2) : Reducible with LiAlH₄ to form a primary alcohol .

- Pyrrole Ring : Electrophilic substitution occurs preferentially at the C-2 position due to steric hindrance from methyl groups at C-3 and C-5 .

Q. What spectroscopic and chromatographic methods are recommended for characterization?

- NMR : ¹H NMR (DMSO-d₆) shows distinct signals: δ 12.52 (NH), δ 2.22 (CH₃), δ 4.27 (OCH₂CH₃) .

- IR : Stretching bands at 1700–1750 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (acetyl C=O) confirm functional groups .

- Mass Spectrometry : ESI-MS (m/z 209.24 [M+H]⁺) aligns with molecular weight .

- HPLC : Purity assessment (e.g., 98.6% for derivatives) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic substitution reactions on the pyrrole ring?

Regioselectivity is influenced by steric and electronic factors:

- Bromination : Use Br₂ in FeCl₃-catalyzed conditions to target C-2 due to steric shielding at C-3/C-5 .

- Nitration : HNO₃/H₂SO₄ at 0°C favors C-2 substitution; higher temperatures may lead to side reactions .

Case Study : Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate (PubChem CID: 138486) was synthesized with >90% regioselectivity using Br₂/FeCl₃ .

Q. What strategies resolve contradictions in biological activity data (e.g., anticancer vs. antimicrobial assays)?

- Dose-Dependent Effects : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to confirm specificity .

- Structural Analog Comparison : Compare with derivatives (e.g., ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate) to isolate substituent effects .

- Mechanistic Studies : Use computational docking (AutoDock Vina) to validate interactions with target proteins (e.g., topoisomerase II for anticancer activity) .

Q. How do computational methods enhance the design of derivatives with improved pharmacological profiles?

- Reaction Path Prediction : Quantum chemical calculations (DFT, Gaussian 09) predict feasible reaction pathways and transition states .

- QSAR Modeling : Train models on derivatives’ logP, polar surface area, and IC₅₀ data to prioritize synthesis .

- Example : ICReDD’s workflow reduced optimization time for pyrrole-based anticancer agents by 40% via iterative computational-experimental feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。